1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane
Description
Regioisomerism :
The pyrazolo[1,5-a]pyrimidine core permits regioisomerism if substituents occupy alternative positions (e.g., 2- vs. 3-methylphenyl). However, synthetic routes for this compound selectively functionalize position 2, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the 3-methyl group and pyrimidine protons.
Conformational Flexibility :
The azepane ring introduces conformational dynamics:
Stereochemical Analysis :
No chiral centers exist in the current structure, as:
- The pyrazolo[1,5-a]pyrimidine core is planar and symmetric.
- Methyl groups at positions 3 and 5 reside on sp²-hybridized carbons, preventing tetrahedral stereogenicity.
- The azepane ring’s nitrogen is bonded to three carbons within the ring, precluding chirality.
Key Observations :
- Tautomerism : The pyrazolo[1,5-a]pyrimidine system exhibits keto-enol tautomerism, but X-ray crystallography confirms the keto form dominates in solid-state.
- Atropisomerism : Restricted rotation of the 3-methylphenyl group is negligible due to low energy barriers (< 5 kcal/mol), as shown by variable-temperature NMR.
| Structural Feature | Isomeric Potential | Evidence |
|---|---|---|
| Azepane ring | Conformers | NOESY, VT-NMR |
| 3-Methylphenyl group | Regioisomerism | Synthetic selectivity |
| Pyrazolo[1,5-a]pyrimidine | Tautomerism | X-ray diffraction |
Properties
Molecular Formula |
C21H26N4 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-15-9-8-10-18(13-15)20-17(3)21-22-16(2)14-19(25(21)23-20)24-11-6-4-5-7-12-24/h8-10,13-14H,4-7,11-12H2,1-3H3 |
InChI Key |
ASQKMHZFKHOMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Diketones
A common method involves reacting 5-amino-3-(3-methylphenyl)-1H-pyrazole-4-carbonitrile with pentane-2,4-dione under acidic conditions. In a representative procedure, H₂SO₄ in acetic acid catalyzes the cyclization, yielding 3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine. This step achieves the core structure with a hydroxyl or chloro group at the 7-position, which is later functionalized.
Reaction Conditions
-
Reactants : 5-Amino-3-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv), pentane-2,4-dione (1.2 equiv)
-
Catalyst : H₂SO₄ (0.1 equiv)
-
Solvent : Acetic acid, reflux, 6–8 hours
Functionalization at the 7-Position
The 7-hydroxyl or 7-chloro intermediate undergoes substitution to introduce the azepane moiety. Two primary strategies are employed: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
A chloride leaving group at the 7-position facilitates displacement by azepane. For example, 7-chloro-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine reacts with azepane in dimethylformamide (DMF) using potassium carbonate as a base.
Reaction Conditions
Buchwald-Hartwig Amination
Azepane Ring Formation
In cases where pre-formed azepane is unavailable, the seven-membered ring can be constructed in situ via ring-expansion reactions.
Optimization and Challenges
Steric Hindrance Mitigation
The 3-methylphenyl group at the 2-position introduces steric hindrance, slowing substitution at the 7-position. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMA) improve reaction rates.
Purification Challenges
The lipophilic azepane group complicates crystallization. Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or trituration with hexane/ethyl acetate mixtures achieves >95% purity.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| SNAr | DMF, K₂CO₃, 60°C | 70–75% | >90% | High |
| Buchwald-Hartwig | Toluene, Pd catalyst | 65–70% | 85–90% | Moderate |
| Photochemical expansion | MeCN, blue light | 50–60% | 80–85% | Low |
Chemical Reactions Analysis
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts like palladium on carbon.
Scientific Research Applications
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Azepane vs. Piperazine/Benzamide: The azepane group in the target compound provides a larger, more flexible ring compared to the 4-ethylpiperazine in or the rigid benzamide in . This flexibility may enhance membrane permeability or target binding .
- Electron-Withdrawing Groups: Derivatives with 7-trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, whereas the target compound’s azepane may prioritize solubility.
- Synthetic Flexibility: The Suzuki–Miyaura reaction enables diverse functionalization at positions 3 and 5, as seen in trifluoromethyl derivatives , but the target compound’s 3,5-dimethyl groups suggest a focus on steric and electronic tuning.
Pharmacological and Physicochemical Comparisons
Pyrazolo[1,5-a]pyrimidines are explored for antiproliferative activity, with substituents critically influencing efficacy:
Biological Activity
The compound 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane can be characterized by its unique structural features:
- IUPAC Name : 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane
- Molecular Formula : C19H24N4
- Molecular Weight : 312.43 g/mol
Structure Representation
The chemical structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit a range of biological activities, including:
- Anti-inflammatory : Several derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For instance, compounds related to pyrazolo derivatives have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2 .
- Antitumor Activity : The inhibition of cyclin-dependent kinases (CDKs) has been noted in some pyrazolo compounds, suggesting potential antitumor effects by disrupting cell cycle progression. This mechanism is crucial for targeting cancer cells selectively.
Case Study 1: Anti-inflammatory Activity
In a study evaluating various pyrazolo derivatives, one compound exhibited an IC50 value of 71.11 μg/mL against COX-2, demonstrating significant anti-inflammatory properties comparable to standard drugs like diclofenac .
Case Study 2: Anticancer Potential
Another study highlighted the ability of certain pyrazolo derivatives to inhibit CDK2, leading to reduced proliferation of tumor cells. The binding affinity to the active site of CDK2 was assessed using molecular docking studies, showing promising results for further development in cancer therapeutics.
Comparative Analysis of Biological Activities
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.02 | |
| Compound B | CDK2 Inhibition | N/A | |
| Compound C | Anti-inflammatory | 71.11 |
The biological activity of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation. Similarly, targeting CDK enzymes halts the cell cycle and prevents tumor growth.
Q & A
Q. What are the key synthetic routes for 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
Core formation : Cyclocondensation of 3-amino-pyrazole derivatives with β-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazolo[1,5-a]pyrimidine core .
Substitution : Introduction of the 3-methylphenyl group at position 2 and dimethyl groups at positions 3/5 via electrophilic aromatic substitution or palladium-catalyzed coupling .
Azepane attachment : Nucleophilic substitution or Buchwald–Hartwig amination to incorporate the azepane moiety at position 7 .
Q. Key variables :
- Temperature (80–120°C for cyclocondensation) .
- Solvent polarity (DMF or toluene for regioselectivity) .
- Catalysts (e.g., Pd(OAc)₂ for coupling reactions) .
| Step | Yield Range | Optimal Conditions |
|---|---|---|
| Core formation | 45–65% | Reflux in ethanol, 12 h |
| Azepane attachment | 50–70% | Pd₂(dba)₃, Xantphos, 100°C |
Q. How is the structural integrity of the compound validated during synthesis?
Methodological validation includes:
- NMR spectroscopy :
- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~120° in pyrazolo-pyrimidine core) and confirms regiochemistry .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical m/z (e.g., 389.2 for C₂₃H₂₈N₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Common issues and solutions:
- Overlapping NMR signals : Use high-field instruments (≥500 MHz) or 2D techniques (COSY, HSQC) to differentiate azepane and aromatic protons .
- Ambiguous regiochemistry : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational modes .
- Crystallographic disorder : Refine structures using SHELXL with twin-law corrections for heavy atoms (e.g., Cl or CF₃ groups) .
Example :
In a study of trifluoromethyl-substituted analogs, conflicting NOE correlations were resolved by selective deuteration of the azepane ring .
Q. What experimental designs are optimal for evaluating the compound’s biological activity in kinase inhibition assays?
In vitro protocols :
Kinase selectivity profiling : Use a panel of 50+ kinases (e.g., EGFR, KDR) at 1 μM compound concentration .
IC₅₀ determination : Dose-response curves (0.1–100 μM) with ATP-concentration-matched assays .
Cellular assays :
Q. Controls :
- Positive controls (e.g., staurosporine for kinase inhibition).
- Solvent-matched blanks to rule out DMSO artifacts.
Q. How can environmental impact assessments guide the compound’s handling in laboratory settings?
Key parameters from INCHEMBIOL Project guidelines :
Q. Waste management :
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological approaches :
Q. Pharmacokinetic data :
| Formulation | Solubility (mg/mL) | Cₘₐₓ (μg/mL) |
|---|---|---|
| Free base | 0.3 | 1.2 |
| Mesylate salt | 5.8 | 8.5 |
Q. How do computational methods aid in predicting the compound’s interaction with biological targets?
Workflow :
Molecular docking : AutoDock Vina to identify binding poses in kinase ATP pockets (∆G ≤ -9 kcal/mol) .
MD simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., azepane N with Glu885 in EGFR) .
QSAR modeling : Hammett constants (σ) of substituents correlate with IC₅₀ (R² = 0.89 for CF₃ analogs) .
Validation : Compare predicted vs. experimental ΔG values for 10 derivatives (RMSE = 1.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
